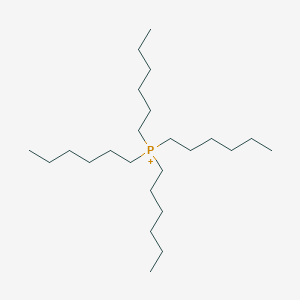
Phosphonium, tetrahexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, tetrahexyl- is a quaternary phosphonium salt with the chemical formula ( \text{P(C}6\text{H}{13})_4^+ ). This compound is part of a broader class of phosphonium salts, which are known for their stability and versatility in various chemical applications. Phosphonium, tetrahexyl- is particularly notable for its use in ionic liquids, which are salts in the liquid state at relatively low temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, tetrahexyl- can be synthesized through the alkylation of phosphines. One common method involves the reaction of hexyl bromide with triphenylphosphine in the presence of a base. The reaction typically proceeds as follows: [ \text{PPh}_3 + 4 \text{C}6\text{H}{13}\text{Br} \rightarrow \text{P(C}6\text{H}{13})_4^+ \text{Br}^- + 3 \text{PhBr} ]
Industrial Production Methods
In industrial settings, the production of phosphonium, tetrahexyl- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving elevated temperatures and pressures to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, tetrahexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The tetrahexylphosphonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Tetrahexylphosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Phosphonium, tetrahexyl- has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of ionic liquids.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of flame retardants and as a solvent in various chemical processes.
Mechanism of Action
The mechanism by which phosphonium, tetrahexyl- exerts its effects often involves the interaction of the phosphonium ion with various molecular targets. In biological systems, it can interact with cell membranes, potentially disrupting their integrity and leading to antimicrobial effects. In chemical reactions, the phosphonium ion can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Phosphonium, tetrahexyl- can be compared with other quaternary phosphonium salts such as:
Tetraphenylphosphonium: Known for its use in Wittig reactions.
Tetramethylphosphonium: Commonly used in organic synthesis.
Trihexyl(tetradecyl)phosphonium: Notable for its use in ionic liquids with unique thermal and chemical stability.
Phosphonium, tetrahexyl- stands out due to its longer alkyl chains, which impart unique solubility and stability properties, making it particularly useful in the formation of ionic liquids and as a phase-transfer catalyst.
Properties
CAS No. |
45286-86-0 |
|---|---|
Molecular Formula |
C24H52P+ |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
tetrahexylphosphanium |
InChI |
InChI=1S/C24H52P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3/q+1 |
InChI Key |
AGWJLDNNUJKAHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















